

A Comprehensive Technical Review of Pam3CSK4 TFA Applications

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Compound of Interest

Compound Name: Pam3CSK4 TFA

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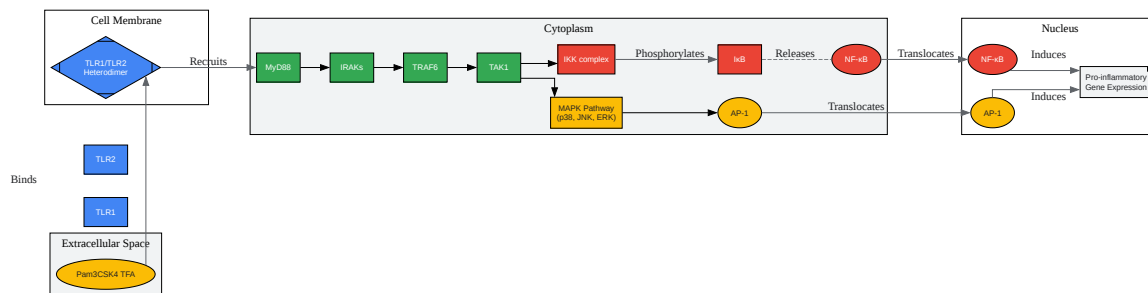
Introduction

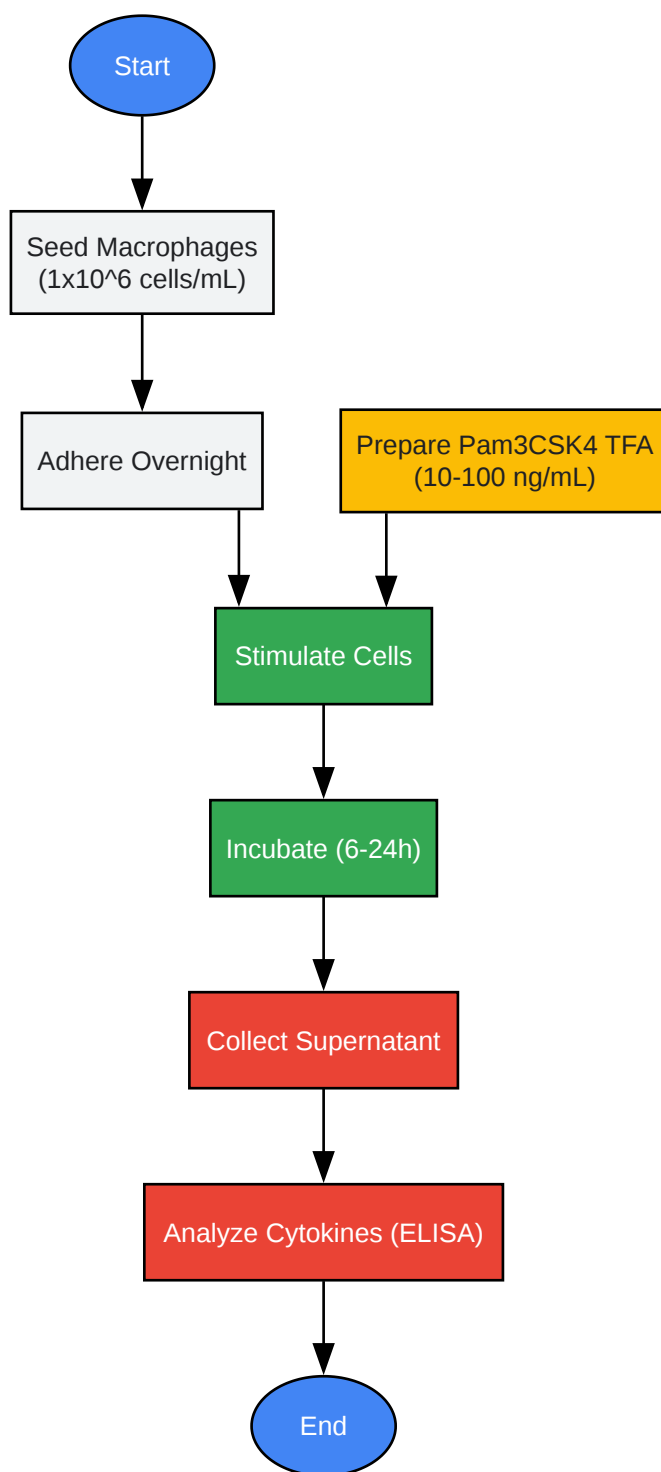
Pam3CSK4 TFA (N-palmitoyl-S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-[R]-cysteinyl-[S]-seryl-[S]-lysyl-[S]-lysyl-[S]-lysyl-[S]-lysine, trifluoroacetate salt) is a synthetic, triacylated lipopeptide that serves as a potent agonist for the Toll-like receptor 1 and 2 (TLR1/2) heterodimer complex.[1][2][3][4][5] By mimicking the acylated amino terminus of bacterial lipoproteins, **Pam3CSK4 TFA** activates the innate immune system, leading to a cascade of downstream signaling events that culminate in the production of pro-inflammatory cytokines and the maturation of antigen-presenting cells (APCs).[6][7][8][9] This potent immunostimulatory activity has positioned **Pam3CSK4 TFA** as a valuable tool in various research and therapeutic areas, including vaccine adjuvant development, cancer immunotherapy, and infectious disease modeling. This technical guide provides an in-depth review of the applications of **Pam3CSK4 TFA**, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Mechanism of Action: TLR1/2 Signaling

Pam3CSK4 TFA is recognized by the TLR1/2 heterodimer on the surface of various immune cells, including macrophages, dendritic cells (DCs), and monocytes.[1][5][6][7][8] Upon binding, it induces a conformational change in the receptor complex, initiating a MyD88-dependent signaling cascade.[5][8] This pathway involves the recruitment of adaptor proteins and the activation of downstream kinases, ultimately leading to the activation of transcription factors

such as nuclear factor-kappa B (NF- κ B) and activator protein-1 (AP-1).^[5]^[8] These transcription factors then translocate to the nucleus and induce the expression of a wide range of pro-inflammatory genes, including cytokines, chemokines, and co-stimulatory molecules.^[6]^[7]^[8]





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